molecular formula C₂₄H₂₄O₉ B1146073 Phenprocoumon Glucuronide CAS No. 60002-13-3

Phenprocoumon Glucuronide

カタログ番号: B1146073
CAS番号: 60002-13-3
分子量: 470.47
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenprocoumon Glucuronide involves the enzymatic reaction of phenprocoumon with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions include an aqueous environment with a suitable pH and temperature to facilitate the enzymatic activity .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of phenprocoumon from biological samples, followed by its enzymatic conversion to this compound using UGT enzymes. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .

化学反応の分析

Types of Reactions

Phenprocoumon Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide conjugate back into phenprocoumon and glucuronic acid. Conjugation reactions involve the addition of other molecules to the glucuronide moiety, further increasing its solubility .

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Pharmacokinetics

Phenprocoumon is primarily metabolized in the liver and excreted as a glucuronide conjugate. Studies indicate that approximately 90% of phenprocoumon excreted in urine is in the glucuronide form, highlighting the importance of this metabolite in understanding the drug's pharmacokinetics and therapeutic efficacy . The conversion to glucuronide facilitates renal excretion and influences the drug's half-life, which averages around 150 hours .

Therapeutic Uses

Phenprocoumon is utilized for the prophylaxis and treatment of various thromboembolic disorders, including:

  • Atrial Fibrillation : Reduces the risk of stroke associated with irregular heart rhythms.
  • Venous Thrombosis : Prevents blood clots in veins, particularly after surgery or prolonged immobility.
  • Pulmonary Embolism : Treats blood clots that travel to the lungs.
  • Post-surgical Prophylaxis : Used after heart bypass surgery and artificial heart valve placement to prevent clot formation .

The effectiveness of phenprocoumon is monitored through prothrombin time, specifically the international normalized ratio (INR), which guides dosage adjustments based on individual patient responses .

Drug Interactions and Safety

Phenprocoumon glucuronide plays a crucial role in understanding drug interactions. The metabolism of phenprocoumon can be affected by various factors, including genetic polymorphisms in liver enzymes such as CYP2C9 and VKORC1. These genetic variations can lead to differences in drug metabolism, necessitating careful monitoring of INR levels during therapy .

Case Studies

  • Case Study on Drug Interaction : A study involving patients on both phenprocoumon and other anticoagulants revealed that the presence of glucuronide metabolites significantly influenced the efficacy and safety profiles of these drugs. Patients exhibited varied responses based on their metabolic profiles, underscoring the need for personalized medicine approaches .
  • Long-term Treatment Outcomes : In a cohort study analyzing long-term phenprocoumon therapy outcomes, researchers found that patients with stable INR levels had lower incidences of thromboembolic events. The study highlighted the importance of glucuronidation in maintaining therapeutic levels over extended periods .

作用機序

Phenprocoumon Glucuronide itself does not have a direct mechanism of action as it is a metabolite. its formation and excretion are crucial for the regulation of phenprocoumon levels in the body. Phenprocoumon inhibits vitamin K reductase, leading to a depletion of the reduced form of vitamin K (vitamin KH2). This inhibition prevents the gamma-carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, thereby limiting the activation of coagulation factors .

類似化合物との比較

Phenprocoumon Glucuronide can be compared with other glucuronide conjugates of anticoagulants such as:

    Warfarin Glucuronide: Similar in function as a metabolite of warfarin, another vitamin K antagonist.

    Acenocoumarol Glucuronide: A metabolite of acenocoumarol, which also acts as a vitamin K antagonist.

    Ximelagatran Glucuronide: A metabolite of ximelagatran, an oral thrombin inhibitor .

This compound is unique due to its specific formation from phenprocoumon and its role in the metabolism and excretion of this particular anticoagulant. Its study provides valuable insights into the pharmacokinetics and pharmacodynamics of phenprocoumon, aiding in the optimization of anticoagulant therapies .

生物活性

Phenprocoumon Glucuronide is a significant metabolite of phenprocoumon, a long-acting oral anticoagulant widely used in the prevention and treatment of thromboembolic disorders. Understanding its biological activity is crucial for comprehending its pharmacokinetics, pharmacodynamics, and potential interactions with other drugs.

Overview of Phenprocoumon and Its Metabolite

Phenprocoumon, a coumarin derivative, functions primarily as a vitamin K antagonist. It inhibits the synthesis of vitamin K-dependent coagulation factors II, VII, IX, and X, leading to an anticoagulated state. The glucuronidation of phenprocoumon to form this compound is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver, facilitating its excretion and reducing its pharmacological activity.

This compound does not exert direct anticoagulant effects; instead, it plays a crucial role in the metabolism and elimination of phenprocoumon. The formation of this glucuronide increases the solubility of phenprocoumon, promoting its renal excretion. The inhibition of vitamin K epoxide reductase (VKOR) by phenprocoumon leads to a depletion of the active form of vitamin K, which is essential for the carboxylation and activation of clotting factors.

Pharmacokinetics

Research indicates that approximately 90% of excreted phenprocoumon is found in the glucuronide form . The pharmacokinetic profile shows that the half-life of this compound is longer than that of its parent compound, contributing to sustained anticoagulation effects over time.

Case Studies and Clinical Implications

A nested case-control study involving 246,220 patients using phenprocoumon highlighted significant risks associated with drug interactions. For instance, concomitant use with clopidogrel increased the odds ratio (OR) for serious bleeding to 1.83 (95% CI: 1.41-2.36) . This underscores the importance of monitoring drug interactions in patients receiving phenprocoumon therapy.

Table 1: Summary of Drug Interactions with Phenprocoumon

Drug Interaction Type Odds Ratio (OR) 95% Confidence Interval (CI)
ClopidogrelIncreased bleeding risk1.831.41 - 2.36
Proton Pump InhibitorsIncreased bleeding risk1.561.40 - 1.74
HeparinsIncreased bleeding risk2.66Not specified

Chemical Reactions and Analysis

This compound undergoes various chemical reactions, including hydrolysis and conjugation. Hydrolysis can revert it back to phenprocoumon and glucuronic acid under acidic or basic conditions. The metabolic pathways involving UGT enzymes are critical for understanding how this compound interacts with other substances in the body.

Table 2: Chemical Reactions Involving this compound

Reaction Type Conditions Products
HydrolysisAcidic/Basic conditionsPhenprocoumon + Glucuronic Acid
ConjugationEnzymatic conditionsVarious glucuronide conjugates

Research Applications

This compound serves multiple research purposes:

  • Chemistry : It is used as a model compound for studying glucuronidation processes.
  • Biology : It aids in understanding the metabolism and excretion mechanisms of phenprocoumon.
  • Medicine : Insights into pharmacokinetics help refine anticoagulant therapies.
  • Clinical Research : Investigating drug interactions and adverse effects related to bleeding risks enhances patient safety .

特性

CAS番号

60002-13-3

分子式

C₂₄H₂₄O₉

分子量

470.47

同義語

2-Oxo-3-(1-phenylpropyl)-2H-1-benzopyran-4-yl-β-D-glucopyranosiduronic Acid; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。